molecular formula C9H18O2 B14723824 2-Ethyl-2,5,5-trimethyl-1,3-dioxane CAS No. 6413-47-4

2-Ethyl-2,5,5-trimethyl-1,3-dioxane

Cat. No.: B14723824
CAS No.: 6413-47-4
M. Wt: 158.24 g/mol
InChI Key: RBTXIAALRNDVLT-UHFFFAOYSA-N
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Description

2-Ethyl-2,5,5-trimethyl-1,3-dioxane is an organic compound with the molecular formula C9H18O2 It is a heterocyclic compound containing a dioxane ring, which is a six-membered ring with two oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethyl-2,5,5-trimethyl-1,3-dioxane can be synthesized through the acetalization of aldehydes and ketalization of ketones with ethylene glycol . The reaction typically involves the use of an acid catalyst to facilitate the formation of the dioxane ring. The reaction conditions often include moderate temperatures and controlled pH levels to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale acetalization processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-2,5,5-trimethyl-1,3-dioxane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding dioxane derivatives.

    Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms of the compound.

    Substitution: The dioxane ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include oxidized dioxane derivatives, reduced alcohols, and substituted dioxane compounds. These products have diverse applications in chemical synthesis and industrial processes.

Scientific Research Applications

2-Ethyl-2,5,5-trimethyl-1,3-dioxane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethyl-2,5,5-trimethyl-1,3-dioxane involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. Its dioxane ring structure allows it to participate in ring-opening and ring-closing reactions, which are crucial for its reactivity and applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-2,5,5-trimethyl-1,3-dioxane is unique due to its specific ethyl and trimethyl substituents, which confer distinct chemical properties and reactivity. These structural features make it valuable in specialized applications where other dioxane derivatives may not be suitable.

Properties

CAS No.

6413-47-4

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

IUPAC Name

2-ethyl-2,5,5-trimethyl-1,3-dioxane

InChI

InChI=1S/C9H18O2/c1-5-9(4)10-6-8(2,3)7-11-9/h5-7H2,1-4H3

InChI Key

RBTXIAALRNDVLT-UHFFFAOYSA-N

Canonical SMILES

CCC1(OCC(CO1)(C)C)C

Origin of Product

United States

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